2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with a 1,2,4-triazole ring system exhibit significant antimicrobial properties. For example, derivatives synthesized with this system have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds have shown promise due to their wide range of pharmaceutical activities, including anti-inflammatory, analgesic, antibacterial, and antifungal effects (MahyavanshiJyotindra et al., 2011).
Antitumor Applications
Several studies have focused on the antitumor potential of similar compounds. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and assessed for their antitumor activity. Some of these compounds demonstrated promising inhibitory effects on various cancer cell lines, highlighting the potential of such derivatives in cancer research (Albratty et al., 2017).
Insecticidal Applications
Compounds incorporating a thiadiazole moiety have been evaluated for their insecticidal effects against pests such as the cotton leafworm, Spodoptera littoralis. These studies underline the potential of 1,2,4-triazole and related derivatives in developing new insecticidal agents (Fadda et al., 2017).
Antioxidant Applications
Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These compounds showed significant antioxidant potential in vitro, suggesting their utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as enoyl acp reductase and dhfr . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
Related compounds have been shown to inhibit the activity of their target enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The compound “2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” likely affects the fatty acid synthesis and folic acid metabolism pathways due to its potential inhibition of Enoyl ACP Reductase and DHFR enzymes . The downstream effects of this inhibition could include disruption of bacterial cell membrane synthesis and DNA replication, respectively .
Pharmacokinetics
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Result of Action
Related compounds have been found to exhibit antibacterial and antitubercular properties .
Action Environment
Similar compounds have been found to be effective in various environments, including in vitro cell cultures .
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-29-19-13-7-6-12-18(19)23-20(28)16-30-22-25-24-21(17-10-4-3-5-11-17)27(22)26-14-8-9-15-26/h6-9,12-15,17H,2-5,10-11,16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSLPBQQNUZXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.